molecular formula C7H8N2O2 B058438 4-(Hydroxymethyl)pyridine-2-carboxamide CAS No. 119646-48-9

4-(Hydroxymethyl)pyridine-2-carboxamide

Cat. No. B058438
CAS RN: 119646-48-9
M. Wt: 152.15 g/mol
InChI Key: SNEIGCJVCZVMKA-UHFFFAOYSA-N
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Description

“4-(Hydroxymethyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridinecarboxamide , which is a monocarboxylic acid amide derivative of picolinic acid .


Synthesis Analysis

The synthesis of “4-(Hydroxymethyl)pyridine-2-carboxamide” involves the reaction of Co(NCS)2 with 4-(hydroxymethyl)pyridine (hmpy) leading to the formation of six new coordination compounds . Another method involves the coupling of acid chloride 1 with L-alanine methyl ester hydrochloride .


Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)pyridine-2-carboxamide” can be analyzed using various methods such as FT-IR, UV-Visible, and single crystal X-ray crystallographic analysis . The compound has a molecular weight of 152.15 .

Future Directions

The future directions for “4-(Hydroxymethyl)pyridine-2-carboxamide” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, pyrimidines, which are related compounds, have been studied for their potential as anti-inflammatory agents . Additionally, indole-2-carboxamides, which are structurally similar, have been studied for their potential in growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells .

properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIGCJVCZVMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630560
Record name 4-(Hydroxymethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)pyridine-2-carboxamide

CAS RN

119646-48-9
Record name 4-(Hydroxymethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilyl chloride (27 mL) and a suspension of 2-cyanopyridine-4-methanol (1.6 g, 11 mmol, Reference compound 11-1) in ethanol (20 mL) were added to ethanol (14mL) at room temperature under a nitrogen atmosphere, and then the mixture was stirred at 50° C. for 5.5 hours. The mixture was allowed to stand, and water (27 mL) and sodium carbonate (2.3 g, 22 mmol) were added thereto. The solvent was evaporated under reduced pressure, ethanol (100 mL) was added thereto, and the resulting insoluble matter was filtered out. The filtrate was evaporated under reduced pressure, then the resulting residue was dried at 50° C. under reduced pressure to the title reference compound including inorganic salt.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three

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